1-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-1,2,3-benzotriazole is a complex organic compound that features a unique structure combining a benzodiazole and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactionsThe reaction conditions often require the use of polar solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, polar solvents, and catalysts[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines[3][3].
Scientific Research Applications
1-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Another compound with a similar benzodiazole structure but different functional groups.
5,6-Dimethyl-1H-benzimidazole: Shares the dimethylbenzimidazole core but lacks the benzotriazole moiety.
Uniqueness
1-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-1,2,3-benzotriazole is unique due to its combination of benzodiazole and benzotriazole moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications in various scientific fields .
Properties
IUPAC Name |
1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-10-7-13-14(8-11(10)2)18-16(17-13)9-21-15-6-4-3-5-12(15)19-20-21/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRZVQITGLRCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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